2,6-Bis(4-methylphenyl)-1,4-dithiine
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Overview
Description
2,6-Bis(4-methylphenyl)-1,4-dithiine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a 1,4-dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methylphenyl)-1,4-dithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with sulfur sources in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methylphenyl)-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a dihydro-dithiine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-dithiine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2,6-Bis(4-methylphenyl)-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methylphenyl)-1,4-dithiine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A sterically hindered ligand used in catalysis.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another bulky ligand with applications in transition metal catalysis.
Cyclic Alkyl Amino Carbenes (CAACs): Known for their strong electron-donating properties and use in various catalytic processes.
Uniqueness
2,6-Bis(4-methylphenyl)-1,4-dithiine is unique due to its dithiine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Properties
CAS No. |
92802-28-3 |
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Molecular Formula |
C18H16S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)-1,4-dithiine |
InChI |
InChI=1S/C18H16S2/c1-13-3-7-15(8-4-13)17-11-19-12-18(20-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
WRISWCWSKIJHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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